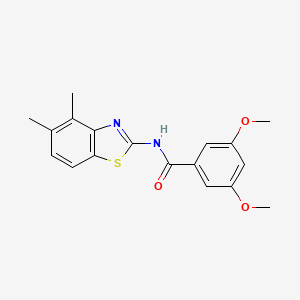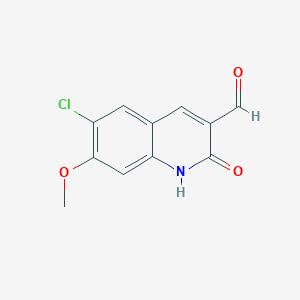
N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step reactions starting from substituted benzaldehydes or similar precursors. These compounds are often prepared through reactions involving hydrazinobenzenesulfonamide and substituted benzaldehydes, leading to pyrazol-benzenesulfonamides or indeno[1,2-c]pyrazol derivatives through cyclization and condensation reactions (Gul et al., 2016).
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular conformations of these compounds, revealing significant differences in the solid-state conformations of closely related molecules. This analysis is crucial for understanding the steric effects within molecular arrangements and their implications for the compound's reactivity and interactions in various media (Borges et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives exhibit a wide range of chemical reactions, including nucleophilic substitution, cyclooxygenase inhibition, and interactions with carbonic anhydrase enzymes. These reactions are foundational for their biological activities and potential therapeutic applications. For instance, some derivatives have been evaluated for their anti-inflammatory and antimicrobial activities, highlighting the importance of the sulfonamide and pyrazole functional groups in these processes (Abdellatif et al., 2014; Patel et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
A notable application of derivatives of N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is in the synthesis and characterization of novel compounds. For instance, Küçükgüzel et al. (2013) synthesized and characterized a series of derivatives for potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that specific compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a known medication (Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Activities
Compounds derived from this compound have been studied for their potential anticancer and antimicrobial activities. A study by Salian, Narayana, and Sarojini (2017) focused on synthesizing and characterizing a related compound, which demonstrated potential for further investigation in these areas (Salian, Narayana, & Sarojini, 2017).
Bioactivity and Enzyme Inhibition
Another application is in bioactivity studies and enzyme inhibition. For example, Gul et al. (2016) synthesized a series of sulfonamides, closely related to the compound , which were evaluated for their cytotoxicity and carbonic anhydrase inhibitory effects. They identified compounds with promising tumor selectivity and potency, suggesting potential as novel anticancer agents (Gul et al., 2016).
Structural Studies
Structural studies of derivatives have also been conducted to understand their potential biological activity. Borges et al. (2014) reported on the crystal structures of similar compounds, highlighting significant differences in conformations that could be relevant to their activity in antileishmania studies (Borges et al., 2014).
Synthesis of New Derivatives
The compound is also utilized in the synthesis of new derivatives with potential biological activities. For instance, Gul et al. (2016) synthesized a series of new benzenesulfonamides starting from substituted benzaldehydes and evaluated them for their cytotoxicity and carbonic anhydrase inhibition, with some showing strong inhibition of human cytosolic isoforms (Gul et al., 2016).
Propriétés
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S2/c1-3-30(26,27)21-16-10-8-14(9-11-16)18-13-19(22(20-18)31(28,29)4-2)15-6-5-7-17(12-15)23(24)25/h5-12,19,21H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRMUQXGDKCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
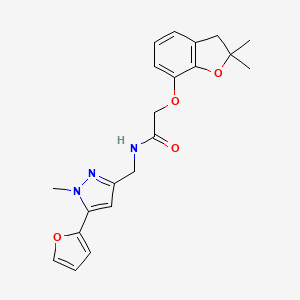
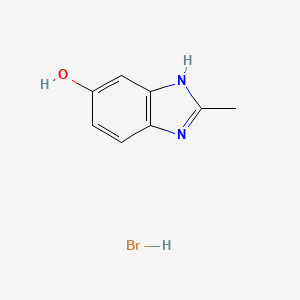
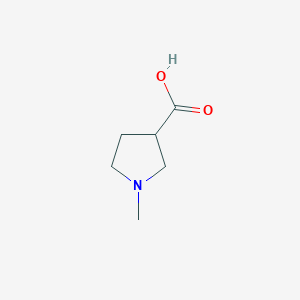
![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
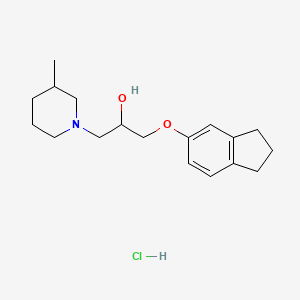
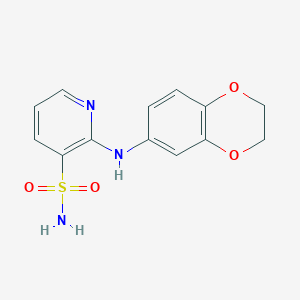
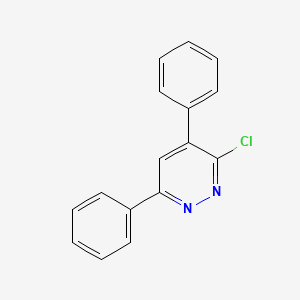
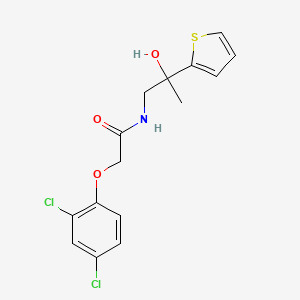
![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)
